n-(4-Acetylthiazol-2-yl)butyramide

Description

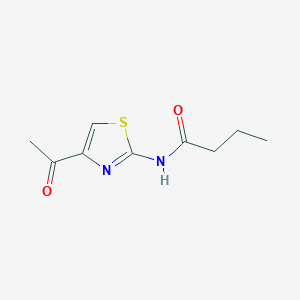

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C9H12N2O2S/c1-3-4-8(13)11-9-10-7(5-14-9)6(2)12/h5H,3-4H2,1-2H3,(H,10,11,13) |

InChI Key |

LGVHAQHHFUTYLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for N 4 Acetylthiazol 2 Yl Butyramide and Analogues

Synthesis of the 4-Acetylthiazole Core Building Block

The 4-acetylthiazole moiety serves as the foundational scaffold for the target compound. Its synthesis relies on established methods for thiazole (B1198619) ring formation, with the Hantzsch synthesis being the most prominent.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone reaction for creating thiazole rings. synarchive.com The fundamental process involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comasianpubs.org For the specific synthesis of a 4-acetylthiazole, the required precursors would be a 1-halo-2,3-butanedione and a thioamide.

The reaction mechanism proceeds through the initial alkylation of the sulfur atom in the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Key Reactants for 4-Acetylthiazole Synthesis via Hantzsch Method:

| Reactant Type | Example Compound | Role |

|---|---|---|

| α-Haloketone | 3-chloro-2,4-pentanedione | Provides the C4 and C5 atoms of the thiazole ring and the acetyl group at the C4 position. |

Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These include solvent-free reactions and the use of ultrasonic irradiation or catalysts like silica-supported tungstosilisic acid to facilitate the condensation. mdpi.comorganic-chemistry.org While the classic Hantzsch reaction is typically performed in a neutral solvent, conducting the synthesis under acidic conditions has been shown to alter the regioselectivity, potentially leading to mixtures of 2-amino- and 2-imino-thiazole isomers. rsc.org

Alternative Synthetic Routes to 4-Acetylthiazoles

Beyond the traditional Hantzsch synthesis, several other methods can be employed to construct the thiazole ring, offering alternative pathways that may be advantageous depending on the availability of starting materials and desired substitution patterns.

From Vinyl Azides: A method involving the reaction of vinyl azides with potassium thiocyanate, catalyzed by palladium(II) acetate, allows for the highly selective construction of 4-substituted 2-aminothiazoles. organic-chemistry.org

From Oxime Acetates and Isothiocyanates: A copper-catalyzed coupling of oxime acetates with isothiocyanates provides a route to various 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions. organic-chemistry.org

From α-Diazoketones: Trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with thioureas to yield 2,4-disubstituted thiazole derivatives. organic-chemistry.org

These alternative routes provide a versatile toolkit for chemists, enabling the synthesis of the 4-acetylthiazole core from a broader range of precursors.

Formation Pathways of 2-Acetylthiazole (B1664039) and Relevance to 4-Acetylthiazole Precursors

The formation of the isomeric compound, 2-acetylthiazole, has been extensively studied, particularly in the context of food chemistry and the Maillard reaction. nih.govperfumerflavorist.com It is a known aroma compound with a nutty, popcorn-like scent, formed from the reaction of cysteine with dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are themselves degradation products of sugars like glucose. nih.govresearchgate.netnih.gov

Understanding this formation pathway is relevant to the synthesis of 4-acetylthiazole precursors. The natural formation of 2-acetylthiazole highlights the key role of specific α-dicarbonyl compounds in determining the position of the acetyl group.

For 2-Acetylthiazole: The precursor is typically methylglyoxal, which reacts with a sulfur source (like H₂S from cysteine) and an amine source (like NH₃ from cysteine) to form the thiazole ring with the acetyl group at the C2 position. nih.gov

For 4-Acetylthiazole: To achieve substitution at the C4 position, a different set of precursors would be required. A plausible synthetic strategy inspired by the Maillard reaction would involve the reaction of 3-oxobutanal (an isomer of methylglyoxal) with a sulfur and nitrogen source.

This knowledge allows for the rational design of synthetic strategies for 4-acetylthiazole by selecting the appropriate dicarbonyl precursor to achieve the desired substitution pattern.

Incorporation of the Butyramide (B146194) Moiety

Once the 2-amino-4-acetylthiazole core is synthesized, the final step is the incorporation of the butyramide group at the 2-amino position. This is typically achieved through standard acylation or amidation reactions.

Amidation Reactions and Coupling Strategies at the Thiazole N-2 Position

The N-acylation of the 2-aminothiazole (B372263) core is a common and well-documented transformation. nih.govresearchgate.net The amino group at the C2 position of the thiazole ring can act as a nucleophile, reacting with an activated butyric acid derivative to form the desired amide bond.

Several strategies can be employed for this coupling:

Reaction with Acyl Halides: The most direct method involves reacting the 2-amino-4-acetylthiazole with butanoyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. nih.govresearchgate.net

Coupling with Carboxylic Acids: Modern peptide coupling reagents are frequently used to facilitate the reaction between 2-aminothiazole and butyric acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach often leads to higher yields and milder reaction conditions compared to using acyl halides. arkat-usa.orgnih.gov

A variety of coupling reagents and systems are available for this purpose, as detailed in the table below.

| Coupling Reagent Class | Specific Examples | Co-reagents/Additives |

| Carbodiimides | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DMAP (4-Dimethylaminopyridine), N-methylimidazole |

| Uronium Salts | HBTU, HATU | DIPEA (N,N-Diisopropylethylamine) |

The choice of coupling strategy often depends on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product. arkat-usa.orgnih.gov

Stereoselective Synthesis of Chiral Analogues (if applicable)

The parent molecule, N-(4-Acetylthiazol-2-yl)butyramide, is achiral. However, the synthesis of chiral analogues is a relevant consideration for developing compounds with specific biological activities. Chirality could be introduced into the molecule in two primary ways:

Modification of the Butyramide Moiety: Using a chiral derivative of butyric acid, such as (R)- or (S)-2-methylbutyric acid, in the amidation step would result in a chiral final product. The coupling reactions described in section 2.2.1 would be directly applicable.

Modification of the Thiazole Core: Introducing a chiral center on the thiazole ring or its substituents.

While the stereoselective synthesis of certain thiazole derivatives has been reported, achieving this often requires specific functionalities on the ring that allow for diastereoselective or enantioselective transformations. nih.gov For instance, the synthesis of a (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has been achieved stereoselectively. nih.gov However, applying such methods to create chiral analogues of this compound would necessitate significant modification of the core structure and synthetic route. At present, the most straightforward approach to generating chiral analogues remains the use of a chiral acylating agent.

Derivatization Strategies for Structural Exploration

The exploration of the chemical space around this compound is crucial for understanding its structure-activity relationships (SAR) and optimizing its properties. This involves systematic modifications of its core structure, focusing on two primary areas: the butyramide side chain and the thiazole ring system.

Modification of the Butyramide Chain

The butyramide chain offers a flexible handle for derivatization, allowing for changes in length, polarity, and steric bulk. These modifications can significantly influence the molecule's interaction with biological targets.

One common strategy involves reacting the precursor, 2-aminothiazole, with different acyl chlorides. For instance, the synthesis of N-(benzothiazol-2-yl)butyramide is achieved by refluxing 2-aminobenzothiazole (B30445) with butanoyl chloride in anhydrous acetone. researchgate.net This fundamental reaction can be adapted to introduce a variety of chain lengths and functionalities.

A key approach to functionalization is the introduction of a reactive group on the acyl chain. For example, using 4-chlorobutanoyl chloride instead of butanoyl chloride yields an intermediate with a terminal chloro group, such as N-(benzothiazol-2-yl)-4-chlorobutanamide. mdpi.com This chlorinated intermediate is a versatile precursor for further modifications. The terminal chlorine can be displaced by various nucleophiles to append new chemical moieties. A study demonstrated the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide by reacting the 4-chlorobutanamide (B1293659) intermediate with 2-amino-5-chlorobenzoxazole. mdpi.com This highlights a method for linking different heterocyclic systems via the butyramide chain.

Further modifications can include inserting different atoms or groups within the chain to alter its properties. For instance, replacing the carbonyl group (C=O) with a sulfonyl group (SO2) or inserting a methylene (B1212753) group (CH2) between the carbonyl and the ring system are viable strategies observed in analogous molecular scaffolds. nih.gov These changes can affect the chain's flexibility and hydrogen bonding capacity.

Table 1: Examples of Butyramide Chain Modifications on Thiazole and Benzothiazole (B30560) Scaffolds

| Starting Material | Reagent | Resulting Compound | Purpose of Modification | Reference |

| 2-Aminobenzothiazole | Butanoyl chloride | N-(Benzothiazol-2-yl)butyramide | Baseline structure | researchgate.net |

| 2-Aminobenzothiazole | 4-Chlorobutanoyl chloride | N-(Benzothiazol-2-yl)-4-chlorobutanamide | Introduce reactive handle | mdpi.com |

| N-(Benzothiazol-2-yl)-4-chlorobutanamide | 2-Amino-5-chlorobenzoxazole | N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | Linkage to another heterocycle | mdpi.com |

This table presents derivatization strategies on the related benzothiazole scaffold, which are chemically analogous and applicable to the this compound system.

Substituent Effects on the Thiazole Ring System

Modifying the substituents on the thiazole ring directly impacts the electronic and steric properties of the entire molecule. The 4-acetyl group of the parent compound is a key feature, but further substitutions on the thiazole ring or on appended aryl groups can fine-tune its characteristics.

Research on related 2-amino-4-phenylthiazole (B127512) derivatives provides significant insight into substituent effects. In studies of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) analogues, various substituents were placed on the phenyl ring at the 4-position of the thiazole to probe their effect on cytotoxic activity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—was found to be critical. For example, substituting the phenyl ring with diverse moieties revealed clear structure-activity relationships.

A systematic analysis of 2,4-disubstituted thiazoles has shown that the presence of both electron-withdrawing groups, such as a nitro group (NO₂), and electron-donating groups, like a methoxy (B1213986) group (OMe), on a benzene (B151609) ring attached to the thiazole can be beneficial for antimicrobial activity. nih.gov This suggests that the electronic properties of substituents can modulate the biological profile of the thiazole core. The position of the substituent also plays a role; para-substituted groups were noted as being particularly effective. nih.gov

Table 2: Influence of Substituents on Phenyl-Thiazole Analogues

| Thiazole Core | Phenyl Substituent | Observed Effect | Reference |

| 4-Phenylthiazol-2-yl | Ortho-Chloro | Potent cytotoxic activity against HeLa cells | |

| 4-Phenylthiazol-2-yl | Para-Nitro (NO₂) | Beneficial for antimicrobial activity | nih.gov |

| 4-Phenylthiazol-2-yl | Para-Methoxy (OMe) | Beneficial for antimicrobial activity | nih.gov |

This table summarizes findings from related phenyl-thiazole systems, illustrating the impact of ring substitution on biological activity. These principles are directly relevant for designing analogues of this compound where the acetyl group might be replaced by a substituted phenyl ring or where additional substituents are considered.

The derivatization strategies for both the butyramide chain and the thiazole ring are essential for the systematic exploration of this compound analogues. By modifying these positions, researchers can develop a comprehensive understanding of the molecule's SAR, leading to the identification of compounds with enhanced or specific activities.

Structure Activity Relationship Sar and Structural Biology of N 4 Acetylthiazol 2 Yl Butyramide Derivatives

Impact of the Butyramide (B146194) Acyl Chain on Biological Activity

The nature of the acyl chain attached to the 2-amino group of the thiazole (B1198619) ring is a critical determinant of the biological activity of this class of compounds. Modifications to the length, branching, and the amide linkage itself can significantly modulate potency and selectivity.

Analysis of Alkanoyl Chain Length and Branching Effects

Studies on analogous N-acyl-2-aminothiazole series have demonstrated that the length of the alkanoyl chain can have a substantial impact on biological activity. For instance, in a series of N-acyl-2-aminothiazoles investigated as potential CDK2/cycE inhibitors, it was found that extending the acyl chain from a two-carbon (acetamido) to a three-carbon (propanamido) moiety led to an improvement in antitumor activity. researchgate.net This suggests that the butyramide chain (a four-carbon chain) in N-(4-acetylthiazol-2-yl)butyramide may offer a favorable length for interaction with certain biological targets.

Further investigation into a series of N-alkanoyl and N-cycloalkanoyl-4-(2-pyridinyl)-1,3-thiazol-2-amines as antitubercular agents revealed that potency increased with the n-alkanoyl chain length, plateauing around a six-carbon chain. researchgate.net This indicates that there is an optimal length for the acyl chain, beyond which further extension does not enhance, and may even diminish, activity.

The following table, adapted from a study on N-acyl-4-(pyridin-2-yl)thiazol-2-amines, illustrates the effect of acyl chain length on antitubercular activity. While the core is different from this compound, it provides valuable insight into the potential impact of the butyramide chain.

Table 1: Effect of N-Alkanoyl Chain Length on Antitubercular Activity of 4-(Pyridin-2-yl)thiazol-2-amine Analogs

| Compound | N-Acyl Group | Chain Length | MIC (µM) |

|---|---|---|---|

| Analog 1 | Propanoyl | 3 | 12-25 |

| Analog 2 | Butanoyl | 4 | 6.3-12.5 |

| Analog 3 | Pentanoyl | 5 | 3.1-6.3 |

| Analog 4 | Hexanoyl | 6 | 3.1-6.3 |

| Analog 5 | Decanoyl | 10 | 3.1-6.3 |

Data is illustrative and derived from studies on analogous compounds. researchgate.net

Influence of Amide Linkage Modifications

The amide linkage in this compound is a key structural feature. Modifications to this linkage, such as replacement with urea (B33335) or thiourea (B124793), have been explored in various 2-aminothiazole (B372263) series, often leading to significant changes in biological activity. For example, the conversion of the 2-amino group to a thiourea derivative has been shown to impart significant biological activities.

In a study of 2-aminothiazole derivatives, the modification of the 2-amino group to form amides, ureas, and thioureas was a common strategy to modulate activity. researchgate.net The amide bond provides a hydrogen bond donor (N-H) and acceptor (C=O) which are crucial for interactions with biological targets. Altering this linkage would change the electronic and hydrogen bonding properties of the molecule, thereby affecting its binding affinity and selectivity.

Role of the 4-Acetyl Substituent on Thiazole Ring Activity

The substituent at the 4-position of the thiazole ring plays a significant role in modulating the biological profile of 2-acylaminothiazole derivatives. The 4-acetyl group in this compound is an electron-withdrawing group that can influence the electronic distribution of the thiazole ring and provide a potential hydrogen bond acceptor.

In studies of various 2,4-disubstituted thiazoles, the nature of the substituent at the 4-position has been shown to be critical for activity. For instance, in a series of carbazole-based 2,4-disubstituted thiazoles, the substituents on the phenyl ring at the 4-position of the thiazole influenced their cytotoxic and antioxidant activities. researchgate.net While a direct comparison with a 4-acetyl group is not available, this highlights the importance of the substitution pattern at this position.

Examination of Substituent Effects at the Thiazole N-2 Position

The 2-amino group of the thiazole ring is a primary site for modification in the development of new derivatives. In this compound, this position is occupied by the butyramide group. Structure-activity relationship studies on analogous compounds have shown that this position is highly tolerant to a wide range of substituents. researchgate.net

For example, in a series of 2-aminothiazoles effective against Mycobacterium tuberculosis, the N-2 position exhibited high flexibility, and the introduction of various substituted benzoyl groups at this position significantly improved antitubercular activity. researchgate.net This suggests that exploration of different acyl groups in place of the butyramide chain in this compound could lead to derivatives with enhanced or altered biological activities.

The following table, based on data from a study on 2-amino-4-(pyridin-2-yl)thiazoles, demonstrates the impact of various N-2 acyl substituents on antitubercular activity.

Table 2: Influence of N-2 Acyl Substituents on Antitubercular Activity

| Compound | N-2 Substituent | MIC (µM) |

|---|---|---|

| Analog 6 | Benzoyl | 0.78-1.56 |

| Analog 7 | 3-Chlorobenzoyl | 0.024 |

| Analog 8 | 4-Fluorobenzoyl | 0.1-0.2 |

| Analog 9 | Thiophene-2-carbonyl | 0.78-1.56 |

Data is illustrative and derived from studies on analogous compounds. researchgate.net

Conformational Analysis and Molecular Feature Mapping for Ligand-Target Recognition

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and to map the key molecular features responsible for ligand-target recognition.

Molecular feature mapping would identify key pharmacophoric elements, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. For N-(4-acetylthiazol-yl)butyramide, these would include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the butyramide, the nitrogen atom of the thiazole ring, and the carbonyl oxygen of the 4-acetyl group.

Hydrogen Bond Donor: The amide nitrogen (N-H).

Hydrophobic Regions: The n-butyl part of the butyramide chain and the methyl group of the acetyl substituent.

Aromatic/Heteroaromatic System: The thiazole ring.

These features are critical for the molecule's interaction with the amino acid residues in the binding pocket of a target protein.

Advanced QSAR and Cheminformatics Approaches in Thiazole Series

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are powerful tools for understanding the relationship between the chemical structure of thiazole derivatives and their biological activity. These methods can help to predict the activity of new compounds and to guide the design of more potent and selective molecules. nih.govnih.gov

Several QSAR studies have been performed on series of 2-aminothiazole derivatives, identifying key molecular descriptors that correlate with their biological activity. For example, a QSAR study on a series of 2-aminothiazole derivatives with anticancer activity revealed the importance of descriptors related to molecular shape, connectivity, and electronic properties. nih.govnih.gov

In one such study, descriptors like Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and relative positive surface area (RPSA) were found to be significant for the Hec1/Nek2 inhibitory activity of 2-aminothiazole derivatives. nih.gov

Table 3: Examples of Descriptors Used in QSAR Models of 2-Aminothiazole Derivatives

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Autocorrelation | ATSC1i | Moreau-Broto autocorrelation - lag 1 / weighted by ionization potential |

| Autocorrelation | MATS8c | Moran autocorrelation - lag 8 / weighted by charges |

| Surface Area | RPSA | Relative positive surface area |

Data is illustrative and derived from QSAR studies on analogous compounds. nih.gov

These computational approaches, when applied to a series of this compound derivatives, could provide valuable predictive models for their biological activity and help in the rational design of new analogs with improved properties.

Mechanistic Investigations into the Biological Activities of N 4 Acetylthiazol 2 Yl Butyramide

Enzyme Target Identification and Inhibition Profiling

The ability of N-(4-Acetylthiazol-2-yl)butyramide to inhibit various enzymes has been a subject of scientific inquiry.

N-terminal nucleophile (Ntn) hydrolases are a class of enzymes that play crucial roles in various cellular processes. nih.govplos.org The proteasome is a key example of an Ntn hydrolase complex, responsible for the degradation of proteins and regulation of many cellular functions. nih.govgoogle.com Research into the inhibition of these enzymes is vital for the development of new therapeutic agents. nih.govplos.org

Currently, there is no specific information available in the searched scientific literature regarding the direct inhibition of N-terminal nucleophile hydrolases, including proteasomes, by this compound.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the management of conditions such as Alzheimer's disease. nih.govnih.gov

Scientific studies on various thiazole (B1198619) derivatives have shown inhibitory activity against both AChE and BChE. nih.govmdpi.com However, specific data on the inhibitory potency of this compound against acetylcholinesterase and butyrylcholinesterase are not detailed in the currently available literature.

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic approach for managing type 2 diabetes. researchgate.netmdpi.com Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov

While various heterocyclic compounds, including thiazole derivatives, have been investigated as potential inhibitors of α-glucosidase and urease, specific inhibitory data for this compound against these enzymes is not available in the reviewed literature. researchgate.netnih.govresearchgate.net

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. core.ac.uknih.gov Different isoforms of this enzyme are found throughout the human body and are involved in various physiological processes. core.ac.uknih.gov Inhibition of specific CA isozymes is a target for the treatment of several diseases. nih.govnih.gov

Although numerous sulfonamide derivatives containing heterocyclic moieties have been shown to be potent inhibitors of various human carbonic anhydrase isozymes (hCA I, II, IX, and XII), there is no specific data available on the inhibitory activity of this compound against these enzymes in the reviewed scientific literature. nih.govnih.gov

Modulation of Receptor Activity

The interaction of this compound with specific cell surface receptors has also been a focus of research.

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.govnih.gov It is activated by zinc ions and protons and has been identified as a potential therapeutic target. nih.govnih.gov

Research has identified N-(thiazol-2-yl)-benzamide analogs as a novel class of selective ZAC antagonists. nih.gov One such analog, referred to as TC, has been shown to be a non-competitive antagonist of Zn2+-induced ZAC signaling. nih.gov TC was found to inhibit the spontaneous activity of ZAC in a concentration-dependent manner, with an IC50 value of 3.3 μM. nih.gov This antagonism appears to be largely non-competitive in nature. nih.gov While this compound belongs to the broader class of thiazole derivatives, specific studies detailing its antagonistic activity at the Zinc-Activated Channel are not present in the available literature.

Data Tables

Table 1: Summary of Mechanistic Investigations for this compound

| Biological Target | Finding |

| N-terminal Nucleophile (Ntn) Hydrolase (e.g., Proteasomes) | No specific data available |

| Acetylcholinesterase (AChE) | No specific data available |

| Butyrylcholinesterase (BChE) | No specific data available |

| α-Glucosidase | No specific data available |

| Urease | No specific data available |

| Carbonic Anhydrase Isozymes | No specific data available |

| Zinc-Activated Channel (ZAC) | No specific data available for this specific compound, though related thiazole analogs show antagonism. |

Exploration of Other Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPM8)

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. While the direct modulation of TRP channels, specifically the cold-sensitive TRPM8 channel, by this compound has not been explicitly documented, the broader family of thiazole derivatives has been investigated for its effects on various TRP channels. scienceopen.comfrontiersin.org

TRP channels, including TRPM8, are crucial for sensory transduction, such as detecting temperature, pain, and taste. scienceopen.comnih.gov The activation and modulation of these channels are complex processes involving various signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2) and pathways such as the phospholipase C (PLC) pathway. nih.govnih.gov For instance, some N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, suggesting that thiazole-based structures can interact with ion channels in a highly specific manner. nih.gov However, without direct experimental evidence, the specific activity of this compound on TRPM8 or other TRP channels remains speculative.

Cellular and Molecular Targets and Interactions

The cellular and molecular interactions of this compound are not yet fully elucidated. However, insights can be drawn from studies on structurally analogous compounds.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Such studies have been conducted on various thiazole derivatives to understand their mechanism of action. For example, docking studies on N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, a compound also containing a butanamide linkage, were performed to explore its potential as an antidiabetic agent by targeting the 3-TOP protein. mdpi.com These studies revealed potential binding interactions, including hydrogen bonds and pi-pi interactions, which support the binding of the molecule to the target protein. mdpi.com

In the context of antimicrobial activity, molecular docking has been used to investigate the interaction of thiazole derivatives with bacterial enzymes. While specific studies on this compound are not available, related research on other thiazole compounds provides a basis for potential interactions.

The effect of this compound on downstream signaling pathways is currently unknown. Research on other thiazole-containing molecules indicates that they can influence various cellular signaling cascades. For instance, the activation of TRPM8 channels, a potential, though unconfirmed, target class for thiazole derivatives, can involve the phospholipase C (PLC) pathway and changes in phosphatidylinositol 4,5-bisphosphate (PIP2) levels. nih.gov Furthermore, the modulation of TRPM4 channels is known to be facilitated by intracellular PIP2, which increases their sensitivity to calcium and shifts their activation voltage. nih.gov Without specific studies, it is not possible to determine if this compound engages these or other signaling pathways.

Mechanisms of Antimicrobial Action

Thiazole-containing compounds are a well-established class of antimicrobial agents. While the specific mechanisms of this compound have not been detailed, the activities of related compounds suggest potential modes of action.

A significant body of research exists on the antitubercular activity of thiazole derivatives. nih.govresearchgate.netnih.gov Compounds with a 2-aminothiazole (B372263) scaffold have shown excellent activity against Mycobacterium tuberculosis H37Rv. nih.gov One of the proposed mechanisms of action for some thiazole-based compounds is the inhibition of β-ketoacyl-ACP synthase (mtFabH), an enzyme essential for fatty acid biosynthesis in M. tuberculosis. nih.gov

While some synthesized thiazole derivatives have demonstrated activity against M. tuberculosis, others have been found to be inactive in preliminary screenings. nih.gov The specific efficacy and mode of action of this compound against M. tuberculosis have not been reported.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity/Mechanism |

|---|---|---|

| 2-Aminothiazole-4-carboxylate derivatives | Mycobacterium tuberculosis H37Rv | Inhibition of whole-cell growth; some inhibit mtFabH. nih.gov |

| [2-[2-(N,N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters | Mycobacterium tuberculosis H37Rv | Inactive in preliminary results. nih.gov |

| Pyrazole-4-carboxamide derivatives | Gram-positive and Gram-negative bacteria, M. tuberculosis H37Rv | Good antibacterial and antitubercular activity. japsonline.com |

| 2-Amino benzothiazoles | Mycobacterium tuberculosis | Bactericidal activity against replicating and non-replicating bacteria. researchgate.net |

Thiazole derivatives have also been widely investigated for their antifungal properties. nih.govresearchgate.netnih.govnanobioletters.com Various N-aryl-thiazolyl amides and related compounds have shown activity against a range of fungal pathogens, including Candida albicans and phytopathogens like Phytophthora infestans. nih.govnih.gov

The proposed mechanisms for the antifungal action of thiazole compounds are diverse. Some are thought to interfere with the fungal cell membrane, potentially by inhibiting ergosterol (B1671047) biosynthesis, which is crucial for membrane integrity. The lipophilicity of the compound often correlates with its antifungal efficacy, suggesting that the ability to penetrate the fungal cell membrane is a key factor. nih.gov For instance, N-thiazol-4-yl-salicylamides have been identified as a potent new class of fungicides against oomycetes. nih.gov The specific antifungal properties and targets of this compound remain to be determined through direct experimental evaluation.

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Potential Mechanism/Target |

|---|---|---|

| N-thiazol-4-yl-salicylamides | Phytophthora infestans, Plasmopara viticola, Pythium ultimum | Not specified, but importance of a phenolic hydroxy function noted. nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | Dependent on hydro-lipophilic balance; may involve membrane interaction. nih.gov |

| Thiazolidin-4-one derivatives | Candida albicans | Zone of inhibition observed. nanobioletters.com |

| N-[4-(4-Substituted Phenyl)-1,3-Thiazol-2-Yl]-2-(1h-1,2,4-Triazol-1- Yl)propionamide | Fungal strains | Antifungal activity demonstrated. researchgate.net |

Anti-Inflammatory Pathways and Immunomodulatory Effects

Research into the biological activities of this compound has revealed its potential to modulate inflammatory pathways. The anti-inflammatory effects of related thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The structural features of thiazole-containing compounds play a crucial role in their anti-inflammatory activity. For instance, the presence and nature of substituent groups on the thiazole ring and associated moieties can significantly influence their inhibitory potency. Studies on analogous compounds have shown that the incorporation of certain functional groups can enhance their interaction with the active site of inflammatory enzymes. This modulation of enzyme activity is a key aspect of their immunomodulatory effects, as it directly impacts the production of inflammatory mediators.

Preclinical Pharmacological Evaluation and Translational Research Considerations

In Vitro Pharmacological Characterization

There is currently no published research detailing the effects of n-(4-Acetylthiazol-2-yl)butyramide in cell-based efficacy assays. Such studies are fundamental in early-stage drug discovery to determine a compound's biological activity in a controlled cellular environment. Information regarding its potential cytotoxic effects, impact on cell viability, or any specific functional cellular responses is not available in the scientific literature.

Similarly, data on the specific molecular targets of this compound is absent from public records. Target engagement studies are crucial for understanding the mechanism of action of a compound, confirming its interaction with the intended biological target, and assessing its selectivity against other related and unrelated targets to predict potential off-target effects. Without this information, the molecular basis for any potential therapeutic activity remains unknown.

Future Directions and Research Opportunities

Development of Novel N-(4-Acetylthiazol-2-yl)butyramide Analogues with Improved Potency and Selectivity

A primary focus for future research will be the rational design and synthesis of novel analogues of this compound. The goal is to improve potency against specific biological targets while enhancing selectivity to minimize potential off-target effects. Medicinal chemistry campaigns will systematically explore the structure-activity relationships (SAR) of this scaffold.

Research on related N-(thiazol-2-yl)-benzamide analogues has demonstrated that modifications to the thiazole (B1198619) ring can significantly impact activity. For instance, introducing a 4-tert-butyl group on the thiazole ring was found to be beneficial for the antagonist activity at the Zinc-Activated Channel (ZAC). nih.gov Conversely, substituting the thiazole ring with bulkier systems often leads to a substantial loss of activity. nih.gov These findings suggest that the substituents on the thiazole core of this compound are critical determinants of biological function. Future work could involve creating a library of analogues with varied substitutions at the 4- and 5-positions of the thiazole ring to probe for improved potency.

Similarly, the butyramide (B146194) portion of the molecule offers another avenue for modification. The length of the alkyl chain, the introduction of cyclic structures, or the replacement of the terminal amide with other functional groups could influence binding affinity, metabolic stability, and pharmacokinetic properties. Studies on other heterocyclic compounds have shown that such modifications can lead to highly potent and selective agents, such as CDK4/6 inhibitors derived from N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines. drugtargetreview.com

The following table summarizes potential modifications and the expected insights based on research into similar compounds.

| Molecular Scaffold | Modification Site | Example Modification | Potential Impact |

| Thiazole Ring | Position 4 | Substitution of acetyl group with tert-butyl or other alkyl groups | Alter potency and selectivity, as seen in ZAC antagonists. nih.gov |

| Thiazole Ring | Position 5 | Introduction of small substituents | Modulate binding affinity and explore new interactions with target proteins. |

| Butyramide Chain | Chain Length | Shortening or lengthening the four-carbon chain | Affect binding kinetics and pharmacokinetic profile. |

| Butyramide Chain | Amide Group | Replacement with esters, ketones, or other bioisosteres | Improve cell permeability and metabolic stability. |

By synthesizing and testing a diverse library of such analogues, researchers can build a comprehensive SAR profile to guide the optimization of lead compounds with superior therapeutic potential.

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex multifactorial diseases like cancer, diabetes, and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govmdpi.com The development of multi-target ligands, which are single molecules designed to interact with several targets simultaneously, has emerged as a promising therapeutic strategy. nih.gov This approach can offer improved efficacy compared to single-target agents or combination therapies. mdpi.com

The this compound scaffold is a suitable candidate for designing such multi-target drugs. Given that various thiazole derivatives have shown efficacy against a range of targets, including protein kinases and receptors, it is conceivable that analogues of this compound could be engineered to modulate multiple disease-relevant proteins. drugtargetreview.commq.edu.au For example, a hybrid molecule could be designed to inhibit both a key protein kinase and a receptor involved in a cancer signaling pathway.

The design of these multi-target ligands requires careful consideration of balanced affinities for the different targets and maintaining drug-like properties. mdpi.com A successful example of this concept is Sotagliflozin, which inhibits both SGLT1 and SGLT2 for the treatment of diabetes. nih.gov Similarly, researchers have synthesized hybrid molecules linking benzoxazole (B165842) and benzothiazole (B30560) units to explore potential antidiabetic activity. nih.gov This strategy could be applied to the this compound core, combining it with other pharmacophores to create novel therapeutics for complex diseases.

Application of Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

A deep understanding of how a drug interacts with its target and affects cellular processes is crucial for development. Advanced spectroscopic and imaging techniques offer powerful tools to elucidate the mechanism of action of this compound and its analogues at an atomic and cellular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile tool for studying protein-ligand interactions in solution. mdpi.comnih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can rapidly screen for binding and identify potential lead compounds. numberanalytics.com For promising hits, two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used with isotopically labeled target proteins to map the ligand binding site and characterize conformational changes upon binding. mdpi.comnumberanalytics.com In-cell NMR spectroscopy can even provide atomic-level resolution of molecular structures and interactions within a physiological cellular environment. rsc.org

Mass Spectrometry (MS) is another indispensable tool, particularly for identifying drug metabolites and understanding drug-target interactions. danaher.com High-resolution mass spectrometry (HR-MS) can identify and characterize metabolites, providing crucial insights into biotransformation pathways that affect a drug's behavior in the body. pharmafocusamerica.comnih.gov Chemical proteomics, which uses a drug molecule to "fish" for its binding partners in cell lysates, coupled with MS, can identify both intended targets and potential off-targets, which is critical for understanding efficacy and predicting side effects. drugtargetreview.com

Advanced Fluorescence Imaging allows for the direct visualization of drug-target engagement within live cells. optica.org Techniques like Macroscopic Fluorescence Lifetime Imaging (MFLI) combined with Förster Resonance Energy Transfer (FRET) can quantitatively measure the binding of a fluorescently labeled drug to its target receptor in real-time. nih.gov Two-photon fluorescence anisotropy microscopy can also quantify the fraction of a drug bound to its target with subcellular resolution. nih.gov Super-resolution microscopy (SRM) can track drug delivery and kinetics at the subcellular level, helping to assess the efficacy of targeting specific organelles. nih.gov

Positron Emission Tomography (PET) is a noninvasive imaging technique that enables the study of a drug's biodistribution, target occupancy, and pharmacodynamics in living subjects, including humans. nih.govnih.gov By labeling an analogue of this compound with a positron-emitting isotope (like carbon-11 (B1219553) or fluorine-18), researchers can visualize whether the drug reaches its intended target tissue, at what concentration, and for how long. nih.govnih.gov This information is invaluable for guiding dose selection and confirming the mechanism of action in preclinical and clinical studies. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The discovery of novel drug candidates can be significantly accelerated by integrating high-throughput screening (HTS) and artificial intelligence (AI). nih.gov HTS allows for the rapid automated testing of vast libraries of chemical compounds to identify those that are active against a specific biological target. numberanalytics.com This technology would be essential for screening libraries of this compound analogues to quickly identify promising "hits."

For the this compound scaffold, AI can be employed in several ways:

Virtual Screening: ML models can be trained on existing data from related thiazole compounds to predict the biological activity of new, virtual analogues, prioritizing the most promising candidates for synthesis and testing. optica.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for desired properties like high potency and low toxicity. optica.org

Predictive Modeling: AI can build models to predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, helping to de-risk candidates early in the discovery pipeline.

By combining the physical screening power of HTS with the predictive and design capabilities of AI, the path from an initial scaffold like this compound to a viable drug candidate can be made significantly more efficient and effective. pharmafocusamerica.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.